1-(Ethylsulfonyl)-4-(4-nitrobenzyl)piperazine
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Overview
Description
1-(Ethylsulfonyl)-4-(4-nitrobenzyl)piperazine is an organic compound that features a piperazine ring substituted with an ethylsulfonyl group and a 4-nitrobenzyl group
Preparation Methods
The synthesis of 1-(Ethylsulfonyl)-4-(4-nitrobenzyl)piperazine typically involves a multi-step process. One common synthetic route includes the following steps:
Sulfonation: The addition of an ethylsulfonyl group to the piperazine ring.
Coupling: The final step involves coupling the nitrobenzyl group with the ethylsulfonyl-substituted piperazine under specific reaction conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(Ethylsulfonyl)-4-(4-nitrobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other substituents.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Ethylsulfonyl)-4-(4-nitrobenzyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)-4-(4-nitrobenzyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperazine ring can also interact with various receptors and enzymes, influencing biological pathways.
Comparison with Similar Compounds
1-(Ethylsulfonyl)-4-(4-nitrobenzyl)piperazine can be compared with other similar compounds, such as:
1-(Methylsulfonyl)-4-(4-nitrobenzyl)piperazine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
1-(Ethylsulfonyl)-4-(4-aminobenzyl)piperazine: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19N3O4S |
---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
1-ethylsulfonyl-4-[(4-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C13H19N3O4S/c1-2-21(19,20)15-9-7-14(8-10-15)11-12-3-5-13(6-4-12)16(17)18/h3-6H,2,7-11H2,1H3 |
InChI Key |
FRNZZEVAHUBHBU-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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